molecular formula C21H22FN3O3 B2856752 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide CAS No. 1172862-04-2

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2856752
CAS No.: 1172862-04-2
M. Wt: 383.423
InChI Key: KWBDVTWDBHACCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide (CAS: 1210697-94-1) is a pyrazole-carboxamide derivative with the molecular formula C₂₀H₂₀FN₃O₃ and a molecular weight of 369.39 g/mol. Its structure features a 4-fluorophenyl group at position 1, an ethoxy substituent at position 4 of the pyrazole core, and a 4-methoxyphenethyl carboxamide side chain at position 2.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-3-28-19-14-25(17-8-6-16(22)7-9-17)24-20(19)21(26)23-13-12-15-4-10-18(27-2)11-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBDVTWDBHACCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22FN3O3
  • Molecular Weight : 345.39 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A series of related compounds have been evaluated for their antiproliferative effects on prostate cancer cell lines (LNCaP and PC-3). For example, compounds similar to this compound showed promising results with IC50 values indicating effective growth inhibition of cancer cells. Specifically, some derivatives demonstrated PSA downregulation rates exceeding 40% in LNCaP cells, suggesting a mechanism involving androgen receptor antagonism .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, with several studies highlighting their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Androgen Receptor Modulation : Compounds with structural similarities have been found to act as antagonists at the androgen receptor, inhibiting prostate-specific antigen (PSA) production and cell proliferation in prostate cancer cells.
  • Cytokine Inhibition : The anti-inflammatory effects are attributed to the inhibition of signaling pathways that lead to cytokine production.
  • Membrane Disruption : The antimicrobial activity is primarily due to the ability of these compounds to integrate into bacterial membranes, causing structural damage.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

StudyFindings
Demonstrated potent antiproliferative activity against LNCaP cells with an IC50 value of 18 µM.
Highlighted significant anti-inflammatory activity by inhibiting LPS-induced NO production.
Showed moderate to excellent antifungal activity against various phytopathogenic fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-777607

Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Key Differences:

  • Replaces the pyrazole ring with a dihydropyridine core.
  • Contains a 3-chloropyridinyloxy group instead of the 4-methoxyphenethyl side chain.
    Activity : A selective Met kinase inhibitor with oral efficacy in preclinical cancer models. Its dihydropyridine core enhances binding to ATP pockets in kinases, contrasting with the pyrazole-based target compound .

4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Structure : Features a simpler pyrazole-carboxamide scaffold with an acetamido group at position 4 and a 4-fluorophenyl carboxamide.
Key Differences :

  • Lacks the ethoxy and 4-methoxyphenethyl substituents.
    Properties : Reduced molecular weight (262.24 g/mol) and lipophilicity compared to the target compound, likely affecting membrane permeability and receptor affinity .

N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Structure: Incorporates a thieno-pyrazole ring system with a trifluoromethyl group and 4-ethoxyphenyl carboxamide. Key Differences:

  • Thieno-pyrazole core introduces sulfur atoms, altering electronic properties.
  • Trifluoromethyl group enhances metabolic stability but may increase toxicity risks.
    Applications : Structural analogs are explored for antimicrobial or anticancer activity due to enhanced electronegativity .

5F-AB-FUPPYCA

Structure: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Key Differences:

  • Features a 5-fluoropentyl chain and branched amino acid side chain.

Structural-Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole 4-ethoxy, 4-fluorophenyl, 4-methoxyphenethyl Unknown (presumed receptor modulation)
BMS-777607 Dihydropyridine 3-chloropyridinyloxy, 4-fluorophenyl Met kinase inhibition (IC₅₀: <10 nM)
4-Acetamido-N-(4-fluorophenyl)-... Pyrazole Acetamido, 4-fluorophenyl Unreported
5F-AB-FUPPYCA Pyrazole 5-fluoropentyl, amino acid side chain Cannabinoid receptor agonism

Preparation Methods

Knoevenagel-Cyclocondensation Approach

This method adapts protocols from the synthesis of analogous pyrazole derivatives.

Procedure:

  • Starting Materials:
    • 4-Fluoroacetophenone (1.0 eq) reacts with diethyl oxalate (1.2 eq) in ethanol under basic conditions (KOH, 0°C → RT, 6 h) to form the β-ketoester intermediate.
    • Hydrazine hydrate (1.5 eq) is added, and the mixture is refluxed (12 h) to yield ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.
  • Ethoxylation:

    • The 4-hydroxy group undergoes alkylation with ethyl bromide (1.2 eq) using NaH as a base in dry THF (0°C → RT, 8 h), achieving 78% conversion to the ethoxy-substituted ester.
  • Ester Hydrolysis:

    • Saponification with NaOH (2.0 eq) in ethanol/water (3:1, reflux, 4 h) produces 1-(4-fluorophenyl)-4-ethoxy-1H-pyrazole-3-carboxylic acid (yield: 85%).

Key Data:

Step Reagents/Conditions Yield (%)
Knoevenagel Formation KOH, EtOH, RT 72
Ethoxylation NaH, EtBr, THF 78
Hydrolysis NaOH, EtOH/H₂O, reflux 85

Amide Bond Formation via Acid Chloride Intermediate

Chlorination and Coupling

Adapted from US Patent 5,462,960, this step converts the carboxylic acid to the target amide.

Procedure:

  • Acid Chloride Synthesis:
    • 1-(4-Fluorophenyl)-4-ethoxy-1H-pyrazole-3-carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in dry DCM (0°C → RT, 3 h). Excess SOCl₂ is removed under vacuum.
  • Amine Coupling:

    • The acid chloride is dissolved in DCM and added dropwise to a solution of 4-methoxyphenethylamine (1.1 eq) and triethylamine (2.0 eq) at 0°C. The reaction proceeds at RT for 4 h.
  • Workup:

    • The mixture is quenched with iced water, extracted with DCM, dried (MgSO₄), and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the title compound (isolated yield: 82%).

Characterization Data:

  • Molecular Formula: C₂₀H₂₀FN₃O₂ (confirmed by HRMS).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-F), 7.25 (t, 2H, Ar-OCH₃), 4.42 (q, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 1.41 (t, 3H, OCH₂CH₃).

Alternative Synthesis via Meyer-Schuster Rearrangement

Halogenative Cyclization Strategy

Based on CN Patent 110,483,400, this method employs a tandem rearrangement-halogenation-cyclization sequence.

Procedure:

  • Propargyl Alcohol Preparation:
    • 3-(4-Fluorophenyl)prop-2-yn-1-ol (1.0 eq) is treated with N-bromosuccinimide (1.1 eq) and Bi(OTf)₃ (0.05 eq) in dioxane (100°C, 6 h) to form the α-brominated enone.
  • Hydrazine Cyclization:

    • Hydrazine hydrate (2.0 eq) is added, and the mixture is stirred at 80°C (5 h) to afford 1-(4-fluorophenyl)-4-bromo-1H-pyrazole-3-carboxylic acid.
  • Ethoxylation and Amidation:

    • The bromine atom is displaced with sodium ethoxide (3.0 eq) in EtOH (reflux, 8 h), followed by amide coupling as in Section 3.1 (yield: 74% over two steps).

Comparative Efficiency:

Parameter Cyclocondensation Route Meyer-Schuster Route
Total Steps 4 5
Overall Yield (%) 58 49
Purification Complexity Moderate High

Critical Analysis of Methodologies

Regioselectivity Challenges

Both routes face potential regioselectivity issues during pyrazole formation:

  • The Knoevenagel method favors 1,3,4-substitution due to electronic effects of the 4-fluoroaryl group.
  • Meyer-Schuster rearrangement may yield positional isomers unless directed by steric bulk.

Solvent and Catalyst Optimization

  • DCM vs. Dioxane: DCM minimizes side reactions during amide coupling, while dioxane enhances halogenation efficiency.
  • Acid Catalysts: Bi(OTf)₃ in the Meyer-Schuster route improves rearrangement kinetics but complicates purification.

Scalability Considerations

  • The cyclocondensation route is more scalable (average yield >80% per step), whereas the Meyer-Schuster method requires stringent temperature control to prevent propargyl alcohol polymerization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (1) pyrazole ring formation via cyclization of hydrazines with β-keto esters, (2) introduction of the 4-fluorophenyl group via nucleophilic substitution, and (3) coupling the carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt). Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for coupling efficiency), and catalyst loading (e.g., palladium catalysts for cross-coupling steps) .
  • Key Parameters : Monitor intermediates via TLC and characterize using NMR at each step to ensure regioselectivity .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns on the pyrazole ring and aromatic groups (e.g., fluorophenyl vs. methoxyphenethyl).
  • HRMS : Validate molecular weight (C20H21FN3O3, MW 369.39 g/mol) .
  • HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

Q. What in vitro biological screening assays are suitable for initial activity profiling?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays).
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM concentrations .
  • Data Interpretation : Compare IC50 values with structurally similar pyrazole carboxamides to prioritize lead optimization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target affinity or selectivity?

  • Methodology :

  • Substituent Variation : Replace ethoxy with methoxy or isopropoxy to study steric effects; swap 4-fluorophenyl with 3,4-difluorophenyl for enhanced lipophilicity .
  • Bioisosteric Replacement : Substitute the methoxyphenethyl group with benzodioxole to improve metabolic stability .
  • Data Analysis : Use regression models to correlate logP, polar surface area, and IC50 values .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., hydrogen bonds with backbone amides) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. How should contradictory results between enzymatic assays and cellular activity be resolved?

  • Methodology :

  • Permeability Testing : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration (logPe > −5.0 suggests adequate cellular uptake) .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of ethoxy groups) .
  • Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to rule out polypharmacology .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Methodology :

  • Formulation : Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or nanocrystal dispersion to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters on the ethoxy group for pH-sensitive release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.